Ethyl 3-bromo-5-ethoxybenzoate
Description
Contextual Significance of Substituted Benzoate (B1203000) Esters in Chemical Synthesis
Substituted benzoate esters are fundamental building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials with novel properties. acs.org The ester functional group itself provides a handle for various chemical transformations such as hydrolysis, amidation, and reduction to benzyl (B1604629) alcohols. The true synthetic potential of these molecules, however, lies in the nature and positioning of the substituents on the aromatic ring. These substituents can modulate the reactivity of the ring towards electrophilic or nucleophilic attack and can themselves serve as points for further functionalization. The ability to precisely install different functional groups on the benzoate core allows chemists to fine-tune the electronic and steric properties of the molecule, a critical aspect in the rational design of target structures with specific biological or physical characteristics.
Strategic Importance of Halogen and Alkoxy Substituents in Aromatic Systems
The presence of both a halogen and an alkoxy group on a benzene (B151609) ring introduces a fascinating dichotomy of electronic effects that are of immense strategic importance in chemical synthesis.
Halogen Substituents: Halogen atoms, such as bromine, exert a dual influence on the aromatic ring. Due to their high electronegativity, they are inductively electron-withdrawing (-I effect), which deactivates the ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu This means that reactions like nitration or Friedel-Crafts alkylation will proceed more slowly compared to unsubstituted benzene. wikipedia.org However, halogens also possess lone pairs of electrons that can be donated into the aromatic system through resonance (+M or +R effect). libretexts.orgmasterorganicchemistry.com This resonance donation, although weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions. msu.edumasterorganicchemistry.com This unique characteristic of being deactivating yet ortho, para-directing makes halogens invaluable for controlling the regioselectivity of aromatic substitution reactions. masterorganicchemistry.com Furthermore, the carbon-halogen bond serves as a versatile functional handle for a plethora of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds.
Alkoxy Substituents: In contrast to halogens, alkoxy groups, such as an ethoxy group, are strongly activating substituents. libretexts.org The oxygen atom's lone pairs are readily donated into the aromatic ring via resonance (+M effect), significantly increasing the electron density of the ring and making it more nucleophilic. libretexts.orgmsu.edu This activating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to these sites. While the oxygen is also electronegative and exerts a modest inductive electron-withdrawing effect (-I effect), the resonance donation is the dominant factor. libretexts.org The presence of an alkoxy group can dramatically increase the rate of electrophilic substitution reactions. libretexts.org
Positioning of Ethyl 3-Bromo-5-Ethoxybenzoate within Contemporary Organic Synthesis Research
This compound emerges as a compound of significant interest at the intersection of these principles. Its structure, featuring a bromine atom and an ethoxy group at the 3- and 5-positions respectively, relative to the ethyl ester, presents a unique substitution pattern that is highly valuable for the synthesis of polysubstituted aromatic compounds.
The meta-relationship of the bromo and ethoxy groups, and their positions relative to the ester, creates a specific electronic environment on the aromatic ring. The ethoxy group activates the ring, while the bromine atom deactivates it and provides a key site for cross-coupling reactions. The ester group itself is a deactivating group and a meta-director. The interplay of these three substituents allows for highly controlled and selective transformations, making this compound a versatile precursor for the synthesis of complex molecules. Its utility is being explored in the development of new pharmaceuticals and materials where precise control over the substitution pattern of an aromatic core is essential for achieving the desired biological activity or physical properties. smolecule.com
Chemical Properties and Research Findings
The unique arrangement of functional groups in this compound dictates its chemical properties and reactivity, making it a valuable tool for synthetic chemists.
| Property | Value/Description |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| Appearance | Likely a colorless to pale yellow oil or crystalline solid. |
| Solubility | Expected to be soluble in common organic solvents like ethanol (B145695), ethyl acetate (B1210297), and dichloromethane (B109758), with poor solubility in water. |
| Key Functional Groups | Ethyl ester, Bromo, Ethoxy |
Data compiled from publicly available chemical databases and analogous compounds. vulcanchem.com
Detailed research into the reactivity of this compound and related structures has highlighted its potential in various synthetic transformations. The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups. The ethoxy group at the 5-position strongly influences the electronic nature of the ring, activating the positions ortho and para to it (positions 2, 4, and 6) for potential electrophilic substitution, should the reaction conditions be forcing enough to overcome the deactivating effects of the bromo and ester groups. The ethyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or acid chlorides, or it can be reduced to a primary alcohol.
This trifunctional nature allows for a stepwise and controlled elaboration of the aromatic core, a highly desirable feature in multistep organic synthesis. For instance, a Suzuki coupling could be performed at the bromo position, followed by hydrolysis of the ester and subsequent amide bond formation, leading to complex, drug-like molecules.
Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 3-bromo-5-ethoxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
QEUWSZXAUSWMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OCC)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of Ethyl 3 Bromo 5 Ethoxybenzoate
Reactivity Profile of the Aryl Bromide Moiety
The reactivity of ethyl 3-bromo-5-ethoxybenzoate is significantly influenced by the presence of the aryl bromide moiety. This functional group serves as a key handle for a variety of chemical transformations, enabling the introduction of diverse substituents onto the aromatic ring. The electronic nature of the substituents on the benzene (B151609) ring, namely the electron-withdrawing ethyl ester group and the electron-donating ethoxy group, modulates the reactivity of the carbon-bromine bond.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides a pathway for the replacement of the bromine atom with various nucleophiles. smolecule.commasterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.com For this compound, the ethyl ester group in the meta position offers some activation, though less pronounced than if it were in an ortho or para position. These reactions often necessitate elevated temperatures or the use of strong bases to proceed efficiently. vulcanchem.comrsc.org
The general mechanism for SNAr involves two main steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). masterorganicchemistry.com
Lleaving Group Departure: The bromine atom is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
Common nucleophiles used in SNAr reactions with aryl halides include alkoxides, amines, and thiolates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govscirp.org The aryl bromide in this compound makes it an excellent substrate for these transformations. vulcanchem.com
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate to form a new carbon-carbon bond. numberanalytics.comlibretexts.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. libretexts.orgrsc.org
In the context of this compound, a Suzuki-Miyaura coupling would typically involve its reaction with a boronic acid (or a boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org A study describes the coupling of this compound with (3,5-dimethylisoxazol-4-yl)boronic acid. nih.gov
Table 1: Example of Suzuki-Miyaura Coupling with this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |
| This compound | (3,5-dimethylisoxazol-4-yl)boronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH | Ethyl 3-(3,5-dimethylisoxazol-4-yl)-5-ethoxybenzoate | 70% | nih.gov |
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. This reaction is a valuable method for the synthesis of substituted olefins. The process typically involves a palladium catalyst, a base, and is tolerant of many functional groups.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Research has demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. scirp.org
A general representation of these reactions with this compound is shown below:
Heck Reaction: this compound + Alkene → Ethyl 3-alkenyl-5-ethoxybenzoate
Sonogashira Reaction: this compound + Terminal Alkyne → Ethyl 3-alkynyl-5-ethoxybenzoate
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgmychemblog.comorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for C-N bond formation. wikipedia.orgmychemblog.com
The reaction of this compound with an amine under Buchwald-Hartwig conditions would yield the corresponding N-substituted aniline (B41778) derivative. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. mychemblog.com
Table 2: Typical Components of a Buchwald-Hartwig Amination Reaction
| Component | Examples |
| Aryl Halide | This compound |
| Amine | Primary amines, secondary amines, anilines |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, t-Bu-Xphos |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu |
| Solvent | Dioxane, Toluene |
The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. mychemblog.comlibretexts.org
Other Metal-Catalyzed Transformations
Beyond palladium, other metals can catalyze transformations of the aryl bromide in this compound. For instance, copper-catalyzed reactions, sometimes in conjunction with palladium, have been reported for various cross-coupling reactions. rsc.org Copper(I) oxide has been shown to co-catalyze Suzuki-type cross-coupling reactions of arylboronic acids with ethyl bromoacetate. rsc.org
Additionally, iridium-catalyzed borylation can introduce a boronic ester group onto the aromatic ring, which can then participate in subsequent cross-coupling reactions. msu.edu This two-step, one-pot procedure of borylation followed by amidation has been demonstrated for related 3-substituted halobenzenes. msu.edu
Transformations of the Ester Functional Group
The ethyl ester group is a primary site for chemical modification, allowing for its conversion into carboxylic acids, other esters, and alcohols through several standard organic reactions.
The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 3-Bromo-5-ethoxybenzoic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgsserc.org.uk
Base-catalyzed hydrolysis, often termed saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). sserc.org.uknih.gov This reaction is effectively irreversible as the resulting carboxylate salt is deprotonated under the alkaline conditions. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final benzoic acid product. sserc.org.ukquora.com
Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid catalyst (e.g., sulfuric acid) and excess water. This reaction is an equilibrium process, and the use of a large volume of water helps to drive the reaction toward the products. libretexts.org
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq) or LiOH (aq), Heat (Reflux) 2. H₃O⁺ (e.g., HCl, H₂SO₄) | 3-Bromo-5-ethoxybenzoic acid | sserc.org.uk, nih.gov, quora.com |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), Heat (Reflux) | 3-Bromo-5-ethoxybenzoic acid | libretexts.org |
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). numberanalytics.comlibretexts.org This equilibrium reaction is typically catalyzed by either an acid or a base. rsc.org To favor the formation of the desired product, the reactant alcohol is often used in large excess, or the ethanol (B145695) by-product is removed as it forms. libretexts.org
A wide array of catalysts can facilitate this transformation, including mineral acids, metal alkoxides, and organometallic complexes. nih.govorganic-chemistry.org The choice of catalyst and conditions depends on the substrate's sensitivity to acid or base and the desired reaction efficiency. For functionally complex molecules, mild catalysts such as certain N-heterocyclic carbenes or zinc clusters have been developed to ensure high functional group tolerance. rsc.orgorganic-chemistry.orgliverpool.ac.uk
| Catalyst Type | Example Catalyst(s) | Conditions | Reference(s) |
| Acid Catalysis | H₂SO₄, Sc(OTf)₃ | R'-OH, Heat | numberanalytics.com, organic-chemistry.org |
| Base Catalysis | NaOR', K₂CO₃, K₂HPO₄ | R'-OH, Heat | rsc.org, organic-chemistry.org |
| Organometallic/Lewis Acid Catalysis | Tetranuclear Zinc Cluster | R'-OH, Mild Heat | organic-chemistry.org |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | R'-OH, Room Temp. | rsc.org, liverpool.ac.uk |
The ester functional group can be reduced to a primary alcohol, (3-Bromo-5-ethoxyphenyl)methanol. This conversion requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.org
The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride addition to the intermediate aldehyde. A final aqueous workup step is necessary to protonate the resulting alkoxide and yield the primary alcohol. libretexts.org An analogous reduction of the isomeric ethyl 3-bromo-2-ethoxybenzoate to 3-bromo-2-ethoxybenzyl alcohol using LiAlH₄ has been documented. vulcanchem.com
| Reaction | Reagent(s) and Conditions | Product | Reference(s) |
| Ester Reduction | 1. Lithium Aluminum Hydride (LiAlH₄), Anhydrous Ether (e.g., THF) 2. H₂O or mild acid workup | (3-Bromo-5-ethoxyphenyl)methanol | libretexts.org, libretexts.org, vulcanchem.com |
Reactivity of the Ethoxy Group
The ethoxy group, an ether linkage to the aromatic ring, can also participate in chemical transformations, primarily through cleavage of the C-O bond.
The cleavage of the ethyl group from the aromatic ether is a key transformation that yields the corresponding phenol (B47542), Ethyl 3-bromo-5-hydroxybenzoate. This de-ethylation can be accomplished using various strong reagents that are capable of cleaving the stable aryl-oxygen bond.
Strong Lewis acids are particularly effective for this purpose. Boron tribromide (BBr₃) is a classic and highly efficient reagent for cleaving aryl alkyl ethers, typically used at low temperatures in a chlorinated solvent. wikipedia.org Other Lewis acids can also be employed. researchgate.net Additionally, strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can achieve this cleavage, often at elevated temperatures. wikipedia.org Certain nucleophilic reagents, such as thiolates (e.g., sodium ethanethiolate), can also cleave aryl ethers through an SₙAr-type mechanism under reflux conditions. wikipedia.org
| Reagent Class | Example Reagent(s) | Typical Conditions | Product | Reference(s) |
| Lewis Acids | Boron Tribromide (BBr₃), Aluminum Trichloride (AlCl₃) | CH₂Cl₂, low temp to RT | Ethyl 3-bromo-5-hydroxybenzoate | google.com, wikipedia.org, researchgate.net |
| Protic Acids | Hydroiodic Acid (HI), Hydrobromic Acid (HBr) | Heat (Reflux) | Ethyl 3-bromo-5-hydroxybenzoate | wikipedia.org |
| Nucleophiles | Sodium Ethanethiolate (EtSNa), Lithium Diphenylphosphide (LiPPh₂) | High-boiling solvent (e.g., DMF), Heat | Ethyl 3-bromo-5-hydroxybenzoate | wikipedia.org |
The ethoxy group can undergo oxidative transformation leading to the formation of carbonyl compounds. In biological systems, this occurs via enzymatic action. For instance, cytochrome P450 enzymes can catalyze the hydroxylation of the carbon atom attached to the ether oxygen. This creates an unstable hemiacetal intermediate, which spontaneously decomposes to yield a phenol and an aldehyde. In the case of an ethoxy group, this cleavage results in the formation of acetaldehyde (B116499), a carbonyl compound, and the corresponding phenol.
In laboratory synthesis, the oxidative cleavage of stable aryl ethyl ethers directly to a carbonyl functionality on the ring is not a common transformation. However, a related process involves the oxidative debenzylation of O-benzyl ethers to form carbonyl compounds using reagents like N-bromosuccinimide (NBS) under specific conditions, though this is not directly applicable to ethyl ethers. organic-chemistry.org The most relevant transformation is the cleavage of the ether bond, which liberates the ethyl group as ethanol or a derivative, which can then be considered a carbonyl precursor. The metabolic pathway involving oxidative C-O bond cleavage to release acetaldehyde represents a documented route for the transformation of an ethoxy group into a carbonyl-containing molecule. wikipedia.org
Derivatization Strategies for Novel Chemical Scaffolds
The chemical architecture of this compound allows for a range of derivatization strategies. The presence of the bromine atom is particularly significant, as it serves as a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of new molecular frameworks.
The substituted benzoate (B1203000) framework of this compound can be utilized to construct various heterocyclic systems. The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which can be employed to introduce other molecular fragments that subsequently participate in or complete a heterocyclic ring.
A notable example is the synthesis of isoxazole-containing compounds. Research has demonstrated the successful coupling of this compound with (3,5-dimethylisoxazol-4-yl)boronic acid. acs.org This Suzuki coupling reaction directly attaches a pre-formed heterocyclic ring to the benzoate scaffold, yielding Ethyl 3-(3,5-dimethylisoxazol-4-yl)-5-ethoxybenzoate. acs.org The reaction is typically carried out in the presence of a palladium catalyst and a base.
Details of this transformation are provided in the table below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Product |
| This compound | (3,5-dimethylisoxazol-4-yl)boronic acid | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | 87 | Ethyl 3-(3,5-dimethylisoxazol-4-yl)-5-ethoxybenzoate |
Table 1: Synthesis of an Isoxazole Derivative from this compound via Suzuki Coupling. acs.org
This reaction highlights a strategy where the benzoate acts as a scaffold onto which a heterocyclic moiety is appended. Subsequent hydrolysis of the ester group in the product, Ethyl 3-(3,5-dimethylisoxazol-4-yl)-5-ethoxybenzoate, using a base like lithium hydroxide, affords the corresponding carboxylic acid, 3-(3,5-dimethylisoxazol-4-yl)-5-ethoxybenzoic acid. acs.org This acid can then serve as a precursor for further derivatization.
While direct, intramolecular cyclization of this compound derivatives to form heterocycles is a plausible synthetic route, specific examples are not prevalent in the reviewed literature. In principle, the bromine and the ester or ethoxy groups could be manipulated to introduce functionalities that could undergo intramolecular reactions to form rings such as benzofurans or other fused systems. mdpi.com
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are highly convergent and atom-economical, making them attractive for generating libraries of compounds for various applications.
The application of this compound as a substrate in well-known MCRs like the Biginelli or Ugi reactions has not been specifically detailed in the available research. The Biginelli reaction, for instance, typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.org For this compound to participate directly, it would likely need to be first converted into an aldehyde derivative.
However, the functional groups present in this compound can be seen as handles for introducing the necessary functionalities for participation in MCRs. For example, the bromo group can be transformed via cross-coupling reactions to introduce an aldehyde or a ketone, which are common components in many MCRs.
Although direct participation of this compound in MCRs is not documented, the principles of MCRs can be applied to its derivatives. The following table illustrates hypothetical MCRs where a derivative of this compound could be a key component.
| MCR Type | Hypothetical Derivative of this compound | Other Components | Potential Heterocyclic Product |
| Biginelli Reaction | 3-Formyl-5-ethoxybenzoic acid ethyl ester | Ethyl acetoacetate (B1235776), Urea | Dihydropyrimidinone-substituted benzoate |
| Ugi Reaction | 3-Formyl-5-ethoxybenzoic acid ethyl ester | Aniline, Isocyanide, Carboxylic acid | α-Acylamino carboxamide-substituted benzoate |
| Hantzsch Dihydropyridine Synthesis | 3-Formyl-5-ethoxybenzoic acid ethyl ester | Ethyl acetoacetate (2 equiv.), Ammonia | Dihydropyridine-substituted benzoate |
Table 2: Hypothetical Application of this compound Derivatives in Multi-component Reactions.
Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Bromo 5 Ethoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
Proton (¹H) NMR spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Ethyl 3-bromo-5-ethoxybenzoate in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.
The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton at the C2 position, being situated between the bromo and the ester groups, would appear as a triplet. The protons at the C4 and C6 positions are in slightly different environments and would likely appear as distinct triplets or multiplets due to coupling with each other.
The aliphatic portion of the molecule, the ethyl ester and ethoxy groups, would also produce characteristic signals. The two methylene (B1212753) groups (-CH₂-) of the ethyl ester and ethoxy substituents would each appear as a quartet, resulting from coupling with the adjacent methyl protons. The two methyl groups (-CH₃) would each present as a triplet, due to coupling with the neighboring methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 7.7 | t | 1H | Ar-H (C2) |
| ~7.2 - 7.4 | t | 1H | Ar-H (C4) |
| ~7.0 - 7.2 | t | 1H | Ar-H (C6) |
| ~4.3 - 4.5 | q | 2H | -OCH₂CH₃ (ester) |
| ~4.0 - 4.2 | q | 2H | -OCH₂CH₃ (ethoxy) |
| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ (ester) |
Note: The chemical shifts (δ) are predicted values and may vary slightly in experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The predicted ¹³C NMR spectrum of this compound would display signals for each of the unique carbon atoms in the structure.
The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with the carbon attached to the bromine atom (C3) showing a characteristic shift. The carbons attached to the oxygen atoms (C1, C5, and the ester/ethoxy -CH₂- carbons) will also be deshielded and appear at downfield shifts. The methyl carbons of the ethyl groups will be the most upfield signals.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C=O (ester) |
| ~159 | C5-O |
| ~135 | C1-C=O |
| ~125 | C2 |
| ~122 | C3-Br |
| ~120 | C6 |
| ~118 | C4 |
| ~64 | -OCH₂CH₃ (ethoxy) |
| ~61 | -OCH₂CH₃ (ester) |
| ~14.5 | -OCH₂CH₃ (ethoxy) |
Note: The chemical shifts (δ) are predicted values and may vary slightly in experimental conditions.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. It would show correlations between the aromatic protons, confirming their positions relative to one another. It would also clearly show the coupling between the methylene and methyl protons of both ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the aromatic ring, the ester group, and the ethoxy group. For instance, correlations would be expected between the aromatic protons and the carbonyl carbon, as well as the carbons of the ethoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. In this molecule, it could be used to confirm the through-space relationships between the protons of the ethoxy group and the adjacent aromatic proton.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The exact mass of this compound (C₁₁H₁₃BrO₃) has been reported as 272.00481 u shachemlin.com. This experimental value would be compared to the theoretical exact mass to confirm the molecular formula. The presence of a bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Theoretical Exact Mass | 272.00481 u |
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound.
In a GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized and separated from any impurities based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component can be used for its identification. A single sharp peak in the gas chromatogram would indicate a high degree of purity for the compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Typical fragmentation pathways for aromatic esters include the loss of the alkoxy group from the ester, cleavage of the ester group itself, and fragmentation of the aromatic ring. The presence of the bromine atom would also influence the fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable tool for the separation, detection, and identification of individual components within complex matrices. In the context of synthetic organic chemistry and pharmaceutical analysis, LC-MS is routinely employed to monitor reaction progress, identify impurities, and quantify target analytes. For a halogenated aromatic compound like this compound, LC-MS, particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity. mdpi.comnih.govmdpi.com
An LC-MS analysis of a mixture containing this compound would typically involve a reversed-phase chromatographic separation, for instance, on a C18 column, with a mobile phase gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724). nsf.gov The retention time of the compound is governed by its polarity, with the bromo and ethoxy substituents influencing its interaction with the stationary phase.
Upon elution from the chromatography column, the analyte enters the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is ionized, typically forming a protonated molecule [M+H]⁺. mdpi.com A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern conferred by the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, separated by two mass units and of almost equal intensity, which is a characteristic signature for a monobrominated compound. researchgate.netnih.gov
Table 1: Predicted LC-MS Data for this compound
| Parameter | Predicted Value/Observation |
| Retention Time | Dependent on specific LC conditions (column, mobile phase, flow rate) |
| Molecular Ion (M⁺) | Isotopic cluster at m/z ~272 and ~274 (due to ⁷⁹Br and ⁸¹Br) |
| Protonated Molecule [M+H]⁺ | Isotopic cluster at m/z ~273 and ~275 (due to ⁷⁹Br and ⁸¹Br) |
| Key Fragmentation Ions | Expected fragments corresponding to loss of ethoxy, ethyl, and carbonyl groups. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopic Analysis of Ester Carbonyl and Aromatic Vibrations
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups. For an aromatic ester like this compound, the IR spectrum is dominated by several key absorptions. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group. For aromatic esters, this band is typically observed in the range of 1730-1715 cm⁻¹, a slightly lower wavenumber compared to saturated esters (1750-1735 cm⁻¹) due to conjugation with the aromatic ring. spectroscopyonline.com This strong and sharp absorption is a definitive indicator of the ester functionality.
In addition to the carbonyl stretch, the C-O stretching vibrations of the ester group give rise to two or more strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. acs.org Specifically for aromatic esters, a strong C-C-O stretching band is expected between 1310-1250 cm⁻¹, and an O-C-C stretch is anticipated in the 1130-1100 cm⁻¹ range. spectroscopyonline.com
The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Ester C=O Stretch | 1730-1715 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| C-C-O Stretch (Ester) | 1310-1250 | Strong |
| O-C-C Stretch (Ester) | 1130-1100 | Strong |
| C-Br Stretch | 700-500 | Medium to Strong |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. This often results in vibrations that are weak in the IR spectrum appearing strong in the Raman spectrum, and vice versa.
For this compound, the C=O stretch of the ester, while strong in the IR, will also be observable in the Raman spectrum, typically around 1740 cm⁻¹. researchgate.net The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give a sharp and intense signal in Raman spectra and can be a useful diagnostic tool. spectroscopyonline.com Vibrations involving the C-Br bond are also expected to be Raman active. In general, vibrations of non-polar bonds or symmetrical vibrations tend to produce stronger Raman signals. The analysis of Raman spectra for various esters, including ethyl benzoate (B1203000), confirms the presence of characteristic bands for the carbonyl group and the aromatic ring. researchgate.netias.ac.innih.govchemicalbook.com
Table 3: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Ester C=O Stretch | ~1740 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong, Sharp |
| Other Aromatic C=C Stretches | 1600-1550 | Strong |
| C-Br Stretch | 700-500 | Strong |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide valuable information about functional groups and connectivity, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. manchester.ac.ukcarleton.edu
Single Crystal X-ray Diffraction for Atomic Connectivity and Bond Parameters
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide precise data on its atomic coordinates. From these coordinates, exact bond lengths, bond angles, and torsion angles can be calculated. carleton.edu This would definitively confirm the 1,3,5-substitution pattern on the benzene ring and the connectivity of the ethyl ester and ethoxy groups. For example, a similar analysis on a complex molecule, ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, provided detailed information on its molecular geometry, including dihedral angles between different parts of the molecule. researchgate.net The data obtained would be crucial for understanding the molecule's conformation and any steric or electronic effects imposed by the substituents.
Table 4: Expected Information from Single Crystal X-ray Diffraction of this compound
| Parameter | Type of Information Obtained |
| Unit Cell Dimensions | a, b, c, α, β, γ; defines the repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry elements of the crystal. |
| Atomic Coordinates | Precise x, y, z positions of each atom in the asymmetric unit. |
| Bond Lengths | e.g., C-Br, C=O, C-O, C-C (aromatic) bond distances with high precision. |
| Bond Angles | e.g., Angles defining the geometry of the ester and ethoxy groups. |
| Torsion Angles | Describes the conformation of the ethyl and ethoxy side chains. |
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. rsc.orgmdpi.comnih.gov For this compound, the analysis would likely focus on weak C-H···O hydrogen bonds involving the ester and ethoxy oxygen atoms, as well as potential Br···O or Br···π halogen bonding interactions.
The study of these non-covalent interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. The analysis of intermolecular interactions often involves computational tools to visualize and quantify the forces holding the crystal together. These methods can reveal patterns and motifs in the crystal packing, providing insight into the principles of molecular recognition and self-assembly. nsf.govnih.gov
Despite a comprehensive search for scientific literature, no specific experimental or computational studies detailing the conformational analysis and torsional angles of this compound could be located. Structural data, such as that obtained from X-ray crystallography or computational modeling, is essential for a thorough discussion of a molecule's three-dimensional arrangement and the rotational barriers around its chemical bonds.
In the absence of such specific data for this compound, a detailed analysis of its conformational preferences and the precise measurement of its torsional angles cannot be provided at this time. The conformational analysis of a molecule is critical for understanding its physical and chemical properties, as well as its interactions with other molecules. This type of analysis typically involves the identification of stable conformers and the energy differences between them, along with the characterization of the transition states that separate these conformers.
Torsional angles, also known as dihedral angles, are a key component of this analysis, as they describe the rotation around a specific bond. For this compound, the torsional angles of interest would include those around the C-O bonds of the ester and ethoxy groups, as well as the bond connecting the ester group to the benzene ring.
Further research, including crystallographic studies or quantum chemical calculations, would be necessary to elucidate the specific conformational properties and torsional angles of this compound.
Computational and Theoretical Chemistry of Ethyl 3 Bromo 5 Ethoxybenzoate
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static, ground-state molecule, molecular modeling and dynamics simulations explore its flexibility and behavior over time.
Ethyl 3-bromo-5-ethoxybenzoate is not a rigid molecule. Rotation around several single bonds, particularly the C(aryl)-O bond of the ethoxy group and the C(aryl)-C and O-C bonds of the ester group, gives rise to multiple conformers (rotational isomers).
Conformational analysis is performed by systematically rotating these key dihedral angles and calculating the potential energy at each step. This process maps the Potential Energy Surface (PES) and identifies all low-energy minima (stable conformers) and the energy barriers (transition states) that separate them. This analysis reveals the global minimum energy conformation—the most populated shape of the molecule at equilibrium—as well as other accessible conformers that may play a role in its reactivity or binding properties.
| Conformer | Key Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 (Global Minimum) | ~180° (anti-periplanar) | 0.00 | The most stable conformer with minimal steric hindrance. |
| 2 (Local Minimum) | ~65° (gauche) | +1.25 | A higher-energy conformer accessible at room temperature. |
| 3 (Transition State) | ~0° (syn-periplanar) | +4.50 | An energy maximum representing the barrier to rotation. |
Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental results and confirms molecular structure.
Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be predicted. Each mode corresponds to a specific IR absorption peak. For this compound, key predicted vibrations include a strong C=O stretch from the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations from the ester and ether linkages (1200-1300 cm⁻¹), and aromatic C-H and C=C stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus, which are then converted into ¹H and ¹³C NMR chemical shifts. These predictions are highly useful for assigning signals in complex experimental spectra. For this compound, distinct chemical shifts would be predicted for the three non-equivalent aromatic protons, the methylene (B1212753) and methyl protons of the ethoxy group, and the methylene and methyl protons of the ethyl ester group.
| Proton Group | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
|---|---|---|
| Aromatic H (ortho to COOEt) | ~7.8 | 7.7 - 8.0 |
| Aromatic H (ortho to Br/OEt) | ~7.2 - 7.4 | 7.1 - 7.5 |
| Ethoxy -OCH₂- | ~4.1 | 4.0 - 4.2 |
| Ester -OCH₂- | ~4.4 | 4.3 - 4.5 |
| Ethoxy -CH₃ | ~1.4 | 1.3 - 1.5 |
| Ester -CH₃ | ~1.4 | 1.3 - 1.5 |
Theoretical Elucidation of Reaction Mechanisms
For this compound, theoretical studies can clarify its reactivity in various transformations:
Nucleophilic Acyl Substitution: The ester group is a key reactive site. Calculations can model the attack of a nucleophile (e.g., hydroxide) on the carbonyl carbon, detailing the formation of the tetrahedral intermediate and the subsequent departure of the ethoxide leaving group.
Electrophilic Aromatic Substitution: The electronic properties calculated by DFT (e.g., MEP maps, atomic charges) can predict the most likely positions for electrophilic attack on the aromatic ring, explaining the directing effects of the bromo, ethoxy, and ester substituents.
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for reactions like Suzuki or Heck couplings. Theoretical modeling can map the entire catalytic cycle, including the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation (in Suzuki coupling), and reductive elimination. Such studies can determine the rate-limiting step and provide insights into how ligand choice affects reaction efficiency. By calculating the activation energies for each step, one can understand the kinetics and thermodynamics that govern the reaction outcome.
Transition State Analysis for Bromination and Coupling Reactions
Transition state theory is a cornerstone of understanding reaction kinetics, and computational chemistry offers powerful tools to locate and analyze the high-energy transition state structures that dictate reaction rates. For this compound, key reactions include further electrophilic aromatic substitution, such as bromination, and palladium-catalyzed cross-coupling reactions at the carbon-bromine bond.
Bromination:
The electrophilic aromatic bromination of this compound involves the attack of an electrophile (Br+) on the aromatic ring. The regioselectivity of this reaction is determined by the electronic effects of the existing substituents: the deactivating meta-directing ethyl carboxylate group, the deactivating ortho-, para-directing bromo group, and the activating ortho-, para-directing ethoxy group. The potent activating effect of the ethoxy group is the dominant factor, directing further substitution to the C2, C4, and C6 positions.
Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the activation energies (ΔG‡) for the formation of the σ-complex (or arenium ion) intermediate at each possible position. rsc.orgresearchgate.net The transition state for this step is the highest point on the energy profile leading to the intermediate, and its energy determines the kinetic product distribution. wuxiapptec.com Calculations would typically model the reaction in the gas phase or with an implicit solvent model to determine the most favorable pathway.
Below is a hypothetical data table representing DFT-calculated activation energies for the bromination of this compound at the activated positions on the ring. The data illustrates that substitution at the C4 position is kinetically favored due to the combined directing effects of the ethoxy and bromo substituents, followed by the C6 and C2 positions.
Table 1: Hypothetical DFT-Calculated Activation Energies for Bromination
| Position of Attack | Relative Activation Energy (ΔG‡, kcal/mol) | Expected Product |
|---|---|---|
| C4 | 18.5 | Ethyl 3,4-dibromo-5-ethoxybenzoate |
| C6 | 20.1 | Ethyl 3,6-dibromo-5-ethoxybenzoate |
Coupling Reactions:
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) are fundamental in synthetic chemistry for forming carbon-carbon bonds. whiterose.ac.uk For this compound, the reaction occurs at the C-Br bond. Computational studies can model the entire catalytic cycle, identifying the transition states for key steps such as oxidative addition, transmetalation, and reductive elimination. ntu.edu.sg The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step, and its transition state energy is a critical parameter for predicting reaction feasibility.
A theoretical analysis would involve calculating the energy profile for the catalytic cycle. The table below provides illustrative relative energies for the key transition states in a generic Suzuki coupling reaction.
Table 2: Illustrative Relative Energies of Transition States in a Suzuki Coupling Cycle
| Catalytic Step | Transition State | Relative Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | TSOA | 25.2 |
| Transmetalation | TSTM | 15.8 |
Solvent Effects on Reaction Pathways
The choice of solvent can dramatically alter the rate and outcome of a reaction by differentially solvating the reactants, intermediates, and transition states. ntu.edu.sg Computational chemistry models these effects using two primary approaches: implicit solvent models (like the Polarizable Continuum Model, PCM) and explicit solvent models where individual solvent molecules are included in the calculation. researchgate.netnumberanalytics.com
For the electrophilic bromination of this compound, the rate-determining step involves the formation of a positively charged σ-complex. This charged intermediate and the preceding transition state are significantly stabilized by polar solvents. rsc.org This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate. Computational studies can quantify this effect by calculating the reaction profile in various solvents. researchgate.netacs.org
The following table presents a hypothetical analysis of the activation energy for bromination at the C4 position in different solvent environments, calculated using a DFT method with an IEFPCM solvent model. The trend clearly shows that more polar solvents lead to a lower activation barrier.
Table 3: Hypothetical Solvent Effects on the Activation Energy of C4-Bromination
| Solvent | Dielectric Constant (ε) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 24.1 |
| Toluene | 2.4 | 20.3 |
| Dichloromethane (B109758) | 8.9 | 19.1 |
Structure-Reactivity Relationships Through Computational Analysis
Quantitative Structure-Activity Relationship (QSAR) models seek to correlate the structural or physicochemical properties of molecules with their chemical reactivity or biological activity. mdpi.compcbiochemres.com Computational chemistry provides a wealth of molecular descriptors that can be used to build these relationships. For electrophilic aromatic substitution on this compound, the reactivity of the different carbon atoms in the ring is directly related to their electron density.
Properties such as the calculated atomic charges or the molecular electrostatic potential (MEP) can serve as powerful predictors of regioselectivity. researchgate.net A more negative atomic charge on a ring carbon atom indicates a higher electron density, making it more nucleophilic and thus more susceptible to attack by an electrophile. By calculating these properties, one can predict the most likely sites of reaction without performing the more computationally expensive task of locating every possible transition state. wuxiapptec.com
A computational analysis would involve calculating the ground-state electronic structure of this compound and examining the partial charges on the aromatic carbons. A strong correlation is expected between these charges and the calculated activation energies for bromination. The following table provides hypothetical data illustrating this relationship.
Table 4: Correlation of Calculated Atomic Charges with Bromination Activation Energy
| Ring Position | Calculated Hirshfeld Charge | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| C2 | -0.085 | 21.3 |
| C4 | -0.115 | 18.5 |
This data demonstrates a clear trend: the C4 position, having the most negative partial charge, is the most nucleophilic and corresponds to the reaction pathway with the lowest activation energy. This type of analysis provides a quantitative rationale for the directing effects of the substituents and serves as a predictive tool for understanding the molecule's reactivity in electrophilic substitution reactions. aip.org
Role of Ethyl 3 Bromo 5 Ethoxybenzoate in Advanced Chemical Synthesis Applications
As a Key Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of the bromine atom and the ethyl ester group in Ethyl 3-bromo-5-ethoxybenzoate makes it a valuable intermediate for constructing more complex molecular architectures. The bromine atom, in particular, serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental for forming new carbon-carbon bonds. This capability allows for the introduction of diverse substituents onto the benzene (B151609) ring.
For instance, this compound can be a precursor in the synthesis of polysubstituted aromatic compounds. The ethoxy group influences the reactivity and solubility of the molecule and its derivatives. The ester group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol, further expanding its synthetic utility.
A notable application is in the synthesis of 3,5-disubstituted isoxazoles. In one synthetic route, this compound, derived from the alkylation of 3-bromo-5-hydroxybenzoic acid, is coupled with 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole in a Suzuki coupling reaction. acs.org The resulting product, Ethyl 3-(3,5-dimethylisoxazol-4-yl)-5-ethoxybenzoate, can then be hydrolyzed to the corresponding carboxylic acid, a key intermediate for further elaboration. acs.org
Precursor in the Development of Novel Chemical Probes (strictly non-biological application context)
In the realm of chemical research, probes are essential tools for investigating reaction mechanisms and material properties. This compound can serve as a foundational molecule for creating such probes in a non-biological context. Its utility stems from the ability to introduce reporter groups or reactive functionalities through transformations of its bromo and ester groups.
For example, the bromo group can be substituted with fluorophores, chromophores, or other signaling moieties via cross-coupling reactions. The ester group can be modified to attach the probe to a solid support or another molecule of interest. This adaptability allows for the design of custom chemical probes for specific applications in materials science and analytical chemistry.
Building Block in the Preparation of Advanced Materials (excluding material physical properties)
This compound's structural features make it a valuable building block for the synthesis of advanced materials. smolecule.com Its aromatic core and reactive functional groups allow for its incorporation into larger, more complex structures with tailored chemical properties.
Monomers for Polymer Synthesis
The difunctionality of derivatives of this compound makes it a potential monomer for polymerization reactions. For instance, after conversion of the bromo and ester groups to other polymerizable functionalities, it can be used in step-growth polymerization to create polyesters or polyamides. The rigid aromatic core can impart desirable thermal and mechanical properties to the resulting polymers. While direct polymerization of this compound is not common, its derivatives can be designed to participate in various polymerization schemes. For instance, related benzoate (B1203000) esters have been explored as components in catalyst systems for olefin polymerization. google.com
Components in Supramolecular Assembly
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The aromatic ring of this compound can participate in π-π stacking interactions, while the oxygen atoms of the ethoxy and ester groups can act as hydrogen bond acceptors. iucr.org These features allow it to be a component in the design of self-assembling systems. By modifying the molecule to include specific recognition sites, it can be directed to form well-defined supramolecular architectures such as sheets, ribbons, or three-dimensional networks. iucr.orgresearchgate.net
Precursors for Optoelectronic or Functional Organic Materials
The synthesis of organic materials for optoelectronic applications often relies on building blocks that can be functionalized to tune their electronic properties. This compound can serve as a precursor for such materials. The bromo group allows for the introduction of electronically active groups through cross-coupling reactions, which is a key strategy in the synthesis of organic conductors, light-emitting diodes (OLEDs), and photovoltaic materials. The ability to create extended π-conjugated systems from this building block is central to its utility in this field.
Applications in Agrochemical Precursor Synthesis (focus on chemical, not biological effects)
In the agrochemical industry, the development of new pesticides and herbicides often begins with the synthesis of novel organic molecules. This compound and related compounds serve as important intermediates in the preparation of these agrochemical precursors. vulcanchem.comlookchem.comlookchem.com The specific arrangement of substituents on the benzene ring can be a key determinant of the chemical properties of the final product.
For example, the compound is a precursor to more complex heterocyclic structures that are known to be part of the synthesis of certain agrochemicals. The synthesis of pyrazole-containing compounds, which are a class of molecules with known agrochemical applications, can utilize brominated benzoate derivatives. A patent describes the synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a related complex molecule, highlighting the importance of such brominated esters in creating these targeted chemical structures. google.com
Analogues and Derivatives of Ethyl 3 Bromo 5 Ethoxybenzoate in Current Research
Structural Modifications and Their Influence on Reactivity
Modifications to the core structure of Ethyl 3-bromo-5-ethoxybenzoate, including alterations to the ester group, the position of substituents, and the nature of the halogen, have profound effects on the molecule's reactivity. These changes influence the electronic and steric environment of the aromatic ring and the ester functionality, thereby dictating the outcomes of various chemical transformations.
Variations in Ester Alkyl Group (e.g., Methyl, Tert-Butyl)
The alkyl group of the ester functionality (R in R-COO-Ar) plays a significant role in the reactivity of benzoate (B1203000) derivatives, primarily through steric and electronic effects. The rate of reactions involving the carbonyl group, such as hydrolysis, is sensitive to the size and nature of this alkyl group.
Studies on the base-catalyzed hydrolysis of various alkyl benzoates show a direct relationship between the size of the alkyl group and the reaction kinetics. Generally, as the size of the alkyl group increases from methyl to ethyl and then to larger groups like n-propyl and n-butyl, the rate of hydrolysis tends to decrease. This effect is attributed to the inductive electron-donating properties of larger alkyl groups, which increase the electron density on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack. nih.gov
For instance, the half-life (t1/2) for the alkaline hydrolysis of methyl benzoate and ethyl benzoate is identical (14 minutes), while the half-lives for n-propyl and n-butyl benzoate are longer (19 and 21 minutes, respectively). nih.gov This suggests that while a small increase in chain length from methyl to ethyl has a negligible impact, further increases do slow the reaction. The introduction of a bulky group like tert-butyl would be expected to further decrease the reaction rate, not only due to electronic effects but also due to significant steric hindrance, which impedes the approach of the nucleophile to the ester's carbonyl carbon.
Table 1: Alkaline Hydrolysis Rates of Alkyl Benzoates
| Ester | Half-life (t1/2) in minutes |
|---|---|
| Methyl Benzoate | 14 |
| Ethyl Benzoate | 14 |
| n-Propyl Benzoate | 19 |
| n-Butyl Benzoate | 21 |
| Phenyl Benzoate | 11 |
This table illustrates the effect of the ester group on the rate of hydrolysis. Data sourced from a comparative study on the hydrolytic stability of homologous esters. nih.gov
Positional Isomers and Regiochemical Studies
The specific placement of substituents on the benzene (B151609) ring is critical in determining the reactivity of an aromatic compound. In electrophilic aromatic substitution reactions, the existing substituents direct incoming electrophiles to specific positions (ortho, meta, or para). The bromo and ethoxy groups on this compound are both ortho, para-directing groups. However, their positions at C3 and C5 create a specific electronic environment.
Halogen Variations (Chloro, Fluoro, Iodo Analogues)
Replacing the bromine atom in this compound with other halogens (fluorine, chlorine, or iodine) significantly alters the compound's chemical properties. The reactivity of organohalides is strongly influenced by the nature of the carbon-halogen (C-X) bond. acs.org The electronegativity and bond strength decrease in the order F > Cl > Br > I, while the leaving group ability in nucleophilic aromatic substitution (SNAr) reactions generally increases down the group (I > Br > Cl > F), provided the ring is sufficiently activated.
Fluoro Analogues : The C-F bond is the strongest carbon-halogen bond, making fluoroaromatics generally less reactive in reactions that involve C-X bond cleavage. However, fluorine's high electronegativity can activate the aromatic ring towards nucleophilic attack, as seen in the SNAr reactions of polyfluorinated aromatics. mdpi.com Furthermore, benzoyl groups, including fluorinated ones, can act as photosensitizing auxiliaries to direct C-H fluorination reactions. nih.gov
Chloro Analogues : Chlorine is more electronegative and forms a stronger bond with carbon than bromine does. Consequently, chloro-substituted benzoates are often more stable and less reactive than their bromo-counterparts in reactions like cross-coupling. Syntheses of various ethyl chloro-ethoxybenzoates, such as ethyl 3-chloro-5-(cyclopropylmethoxy)benzoate and ethyl 3-chloro-4-ethoxybenzoate, have been reported. shachemlin.comcalpaclab.com
Iodo Analogues : The C-I bond is the weakest among the halogens, making iodo-substituted aromatics the most reactive in many transformations, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The iodine atom is a better leaving group, facilitating these reactions under milder conditions compared to bromo or chloro analogues.
The choice of halogen is therefore a critical parameter for synthetic chemists, allowing them to tune the reactivity of the aromatic ring for specific subsequent transformations.
Ethoxy Group Analogues (e.g., Methoxy, Propoxy)
Substitution of the ethoxy group with other alkoxy groups, such as methoxy or propoxy, primarily influences the steric environment and solubility of the molecule, with a more subtle electronic effect. The methoxy group is slightly less electron-donating than the ethoxy group but is sterically smaller. Larger groups like propoxy or butoxy would introduce more significant steric bulk around the C5 position.
These modifications can be synthetically useful. For example, in palladium-mediated C-H functionalization, different alkoxy groups can be introduced ortho to an existing group on a phenyl ring. mdpi.com The synthesis of compounds like 3-bromo-5-methoxy-4-propoxybenzaldehyde demonstrates the straightforward preparation of multi-alkoxy substituted aromatics. prepchem.com While the electronic differences between methoxy, ethoxy, and propoxy are minor, they can influence reaction rates and crystal packing. The primary reason for choosing one over the other in a synthetic route often relates to the availability of starting materials or the desired physical properties (e.g., crystallinity, solubility) of the final product.
Exploring the Synthesis of Poly-substituted Benzoate Derivatives
This compound is a valuable starting material for the synthesis of more complex, poly-substituted aromatic compounds. The existing substituents provide a framework for introducing additional functional groups with high regioselectivity. The bromine atom is particularly useful as a handle for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions.
For example, the bromine can be replaced with aryl, alkyl, or alkynyl groups using catalysts like palladium. The ester group can be hydrolyzed to the corresponding benzoic acid, which can then participate in other reactions, or it can be reduced to a benzyl (B1604629) alcohol. The aromatic ring itself can undergo further electrophilic substitution, with the powerful directing effect of the C5-ethoxy group typically directing incoming groups to the C2, C4, and C6 positions. This controlled, stepwise functionalization allows for the construction of highly decorated benzene rings from a relatively simple precursor.
Comparative Studies of Synthetic Efficiency and Reaction Scope
The efficiency and scope of synthetic reactions are highly dependent on the specific analogue of this compound being used. Comparative studies are essential for optimizing synthetic routes and understanding the limitations of certain transformations.
For instance, in the context of cross-coupling reactions, the reactivity order of the halogenated analogues is generally I > Br > Cl. A reaction that proceeds efficiently with an iodo-analogue might require higher catalyst loading, higher temperatures, or more specialized ligands to achieve a comparable yield with the bromo-analogue, and it may fail entirely with the chloro-analogue.
Similarly, the steric hindrance introduced by varying the ester alkyl group or the ethoxy group analogue can affect reaction scope. A bulky tert-butyl ester might prevent a reaction that works well with a methyl or ethyl ester. Palladium-mediated C-H functionalization studies have explored the scope of ortho-halogenation and -alkoxylation of phenylglycine derivatives, showing that these reactions are general and tolerate a variety of functional groups, though yields can vary. mdpi.com Such comparative data are crucial for chemists to select the optimal substrate and reaction conditions to achieve a desired synthetic outcome efficiently.
Emerging Research Frontiers and Future Directions
Development of More Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of polysubstituted benzoic acid derivatives often involves multiple steps with the use of stoichiometric and sometimes hazardous reagents, leading to significant waste generation. A major frontier in the chemistry of ethyl 3-bromo-5-ethoxybenzoate is the development of more sustainable and atom-economical synthetic routes. Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net
Researchers are exploring catalytic methods that minimize waste and maximize efficiency. For instance, direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of starting materials, thereby reducing step count and improving atom economy. researchgate.net While a direct synthesis for this compound via C-H activation is still a developing area, related research on other benzoic acid derivatives provides a roadmap. For example, methods for the direct amidation of isopropenyl esters to N-arylamides using heterogeneous acid catalysts have been shown to be highly atom-economical. acs.org Such approaches, if adapted for the synthesis or derivatization of this compound, could significantly reduce the environmental impact.
One patented synthesis route involves the reaction of 3-bromo-5-hydroxy-benzoic acid with iodoethane (B44018) in the presence of potassium carbonate to yield this compound. google.com While effective, this method is not ideally atom-economical due to the formation of inorganic salts as byproducts. Future research will likely focus on catalytic etherification and esterification reactions that proceed with higher atom economy.
Table 1: Comparison of Synthetic Strategies for Benzoate (B1203000) Derivatives
| Method | Description | Advantages | Disadvantages | Atom Economy |
| Classical Synthesis | Multi-step synthesis involving protection, activation, and deprotection steps. | Well-established and reliable. | Generates significant waste, low atom economy. | Low |
| Catalytic C-H Functionalization | Direct modification of C-H bonds using a catalyst. | High atom economy, fewer steps. | Can require expensive catalysts, selectivity can be a challenge. | High |
| Domino Reactions | A sequence of reactions where subsequent reactions are triggered by the functionality formed in the previous step. | High efficiency, complexity from simple starting materials. | Requires careful design of substrates and catalysts. | Moderate to High |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a significant trend in modern organic synthesis. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. The synthesis and derivatization of this compound are well-suited for integration into flow chemistry platforms.
For example, the synthesis of amides, ketones, and pyridines using organometallic reagents has been successfully demonstrated in continuous flow systems. uni-muenchen.de Given that the bromine atom on this compound is amenable to organometallic transformations (e.g., Grignard or organolithium formation), its use in flow reactors could enable the rapid and safe synthesis of a library of derivatives. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the discovery of new molecules derived from this synthon. google.com
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis that utilize light and electricity, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. The aryl bromide moiety of this compound is an excellent handle for such transformations.
Recent research has shown that aryl halides can be effectively used in photocatalytic reactions to generate aryl radicals, which can then participate in a variety of bond-forming reactions. rsc.org For instance, visible-light photocatalysis can be used for the reductive coupling of aryl bromides to form biaryl skeletons, which are important structures in many functional materials and pharmaceuticals. nih.govresearchgate.net This approach could be applied to this compound to synthesize novel dimeric structures.
Electrocatalysis offers another avenue for the functionalization of aryl halides, avoiding the need for chemical reductants or oxidants. nih.gov The combination of photocatalysis and electrocatalysis, known as electrophotocatalysis, has emerged as a particularly powerful strategy for difficult reductions, and could be used for the transformation of this compound. chemrxiv.org
Advanced Mechanistic Studies using Modern Analytical Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and developing new ones. Modern analytical techniques are playing an increasingly important role in elucidating these mechanisms.
For instance, in-situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture, allowing for the identification of transient intermediates and the determination of reaction kinetics. oieau.fr Kinetic studies, including Hammett plots, can reveal the electronic effects of substituents on reaction rates, providing insights into the transition state of the rate-determining step. acs.orgnih.gov Such studies on reactions involving substituted benzoates have been instrumental in improving reaction conditions. acs.org
Laser flash photolysis is another powerful technique for studying the transient species involved in photochemical reactions, such as the phenoxy radicals and cyclohexadienone transients in the photo-Fries rearrangement of aryl benzoates. unipv.it Applying these advanced analytical techniques to reactions of this compound will undoubtedly lead to a more profound understanding of its reactivity.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of molecules, as well as to model reaction pathways and transition states. acs.org
In the context of this compound, computational methods can be used to design novel derivatives with specific, tailored properties. For example, DFT calculations can help in understanding the regioselectivity of C-H functionalization reactions on the aromatic ring. nih.gov By modeling the interaction of the substrate with a catalyst, it is possible to design templates or directing groups that favor reaction at a specific position.
Furthermore, computational screening of virtual libraries of derivatives of this compound could be used to identify candidates with desirable electronic or biological properties before they are synthesized in the lab, thus saving time and resources. acs.org The combination of experimental and computational efforts is a powerful strategy for the rational design of new functional molecules. researchgate.net
Expansion into New Areas of Materials and Chemical Science as a Versatile Synthon
The unique trifunctional nature of this compound makes it a highly versatile synthon for the construction of more complex molecules. While it has potential applications in the synthesis of pharmaceutical and agrochemical intermediates, its use is expanding into new areas of materials and chemical science. vulcanchem.com
For example, the biaryl structures that can be synthesized from this compound via cross-coupling reactions are common motifs in liquid crystals, conductive polymers, and other organic electronic materials. The ability to further functionalize the ester and ethoxy groups allows for fine-tuning of the material's properties.
The development of novel mechanophores, molecules that respond to mechanical stress, is a rapidly growing area of research. liverpool.ac.uk The rigid aromatic core of this compound could serve as a component in the design of new mechanosensitive materials. Additionally, its derivatives could be explored as building blocks for the synthesis of complex natural products or as ligands for metal-organic frameworks (MOFs). The potential applications of this versatile synthon are vast and are likely to expand as new synthetic methodologies are developed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
